1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9ClN4/c10-9-4-12-2-1-7(9)5-14-6-8(11)3-13-14/h1-4,6H,5,11H2 |
InChI Key |
MVRBAUMOACENSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=C(C=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazol-4-amine Core
The pyrazol-4-amine moiety can be prepared by reductive chlorination of 4-nitropyrazole to yield 3-chloro-1H-pyrazol-4-amine hydrochloride, which serves as a key intermediate.
- Reductive Chlorination Conditions:
- Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)
- Acid: Aqueous hydrochloric acid (HCl), typically less than 37% concentration
- Hydrogen atmosphere: 14 to 105 psia pressure
- Temperature: Approximately 30 °C
- Reaction time: Around 2.5 to 7.5 hours depending on catalyst loading and conditions
- Outcome:
- High selectivity (>95%) for 3-chloro-1H-pyrazol-4-amine hydrochloride
- Yield: Approximately 96.8% under optimized conditions
- Notes:
- Pt/C catalyst shows better activity and selectivity compared to Pd/Al2O3
- Reaction monitoring by hydrogen uptake and 1H NMR for product ratio determination
This method is detailed in patent US10233155B2 and provides a robust route to the pyrazol-4-amine intermediate.
Introduction of (3-Chloropyridin-4-yl)methyl Group
The N1 substitution of the pyrazole ring with the (3-chloropyridin-4-yl)methyl group is typically achieved by nucleophilic substitution or alkylation reactions involving:
- A suitable halomethyl derivative of 3-chloropyridine (e.g., 3-chloropyridin-4-ylmethyl bromide or chloride)
- The pyrazol-4-amine intermediate acting as the nucleophile
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)
- Base: Mild bases such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen
- Temperature: Ambient to moderate heating (25–50 °C)
- Reaction time: 1–24 hours depending on reactivity and scale
This step is often carried out as a one-pot or sequential reaction after preparation of the pyrazol-4-amine intermediate, avoiding isolation of unstable intermediates.
One-Pot Processes
Some patents and literature describe integrated processes where:
- The pyrazol-4-amine intermediate is generated in situ by reductive chlorination
- Without isolation, the reaction mixture is treated with the halomethyl chloropyridine derivative and base
- This streamlines synthesis, improves yield, and reduces purification steps
Polar aprotic solvents are preferred throughout to maintain solubility and reaction efficiency.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|
| 1 | Reductive chlorination | 4-nitropyrazole, Pt/C or Pd/C, HCl, H2, 30 °C | ~96.8% yield, >95% selectivity | Pt/C preferred for higher selectivity |
| 2 | N1-Alkylation (Nucleophilic substitution) | Pyrazol-4-amine, 3-chloropyridin-4-ylmethyl halide, base, DMF/DMSO, 25–50 °C | Variable, typically high if optimized | One-pot process possible, polar aprotic solvent favored |
| 3 | Isolation and purification | Chromatography or crystallization | Depends on scale and purity | Avoid isolation of intermediates when possible |
Additional Notes from Literature
- Protection/deprotection strategies for pyrazole derivatives may be employed depending on substituent sensitivity.
- Alternative synthetic routes may involve pyrazole ring formation from hydrazine and appropriate β-dicarbonyl precursors, followed by functionalization.
- The choice of catalyst and reaction conditions in reductive chlorination significantly affects impurity profiles and overall yield.
Chemical Reactions Analysis
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives
Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-tubercular agent and other medicinal applications.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved often include binding to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The 3-chloropyridinylmethyl group in the target compound introduces both steric bulk and electronegativity, which may enhance binding affinity to hydrophobic pockets in biological targets compared to simpler substituents like ethyl (as in 1-ethyl-1H-pyrazol-4-amine) . The pyrazolopyrimidine core in ’s compound expands the aromatic system, likely increasing π-π stacking interactions in kinase binding sites .
- Biological Activity Trends: highlights that substituent position on the pyrazole ring critically impacts activity. For example, replacing a p-tolyl group with bulkier groups (e.g., 4-chloro, 4-bromo) reduced TNF-α inhibition, underscoring the importance of electronic and steric compatibility .
Biological Activity
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. This compound is part of the aminopyrazole class, which is recognized for its diverse biological activities and synthetic utility. The unique substitution pattern of this compound may confer specific properties that enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 208.65 g/mol. The structure consists of a pyrazole core with an amine group at the 4-position and a 3-chloropyridin-4-ylmethyl substituent at the 1-position. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.65 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H9ClN4/c10-8-5-11-6(4-12)3-7(8)9(13)14/h3,5,12H,4,10H2,1H |
| SMILES | Cc1ncn(c1N)C(Cc2cc(Cl)cnc2)N |
Case Study 1: Antiproliferative Activity
A series of novel amide derivatives related to pyrazole structures were synthesized and tested for their antiproliferative activity against human breast cancer cell lines (MCF7). The most potent compounds exhibited IC50 values as low as 3.3 mM, indicating substantial cytotoxicity .
Case Study 2: Mechanistic Insights
Mechanistic studies on similar pyrazole derivatives revealed that they could significantly reduce the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at specific phases (S and G2/M). This suggests that such compounds could effectively induce apoptosis in cancer cells through targeted molecular interactions .
Potential Applications
The unique structure of this compound positions it as a candidate for further research in various therapeutic areas:
Cancer Therapeutics: Given its potential anticancer properties, this compound could be explored as a lead in developing new cancer treatments.
Enzyme Modulators: Its ability to interact with specific enzymes makes it a candidate for drug design aimed at modulating enzymatic activities linked to disease processes.
Agricultural Applications: Similar compounds have been developed for use as pesticides and herbicides, indicating potential applications in agricultural chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
